(2-isocyanatopropan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-isocyanatopropan-2-yl)cyclopropane is an organic compound with the molecular formula C₇H₁₁NO It is characterized by the presence of an isocyanate group attached to a cyclopropane ring, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isocyanatopropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanates. One common method is the reaction of cyclopropylmethylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
(2-isocyanatopropan-2-yl)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-isocyanatopropan-2-yl)cyclopropane involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2-isocyanatopropyl)benzene: Similar structure but with a benzene ring instead of a cyclopropane ring.
(2-isocyanatopropyl)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
(2-isocyanatopropan-2-yl)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. The strained ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
2649079-66-1 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.